4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid
Overview
Description
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid is an organic compound with the molecular formula C14H12ClNO3 It is a derivative of benzoic acid, featuring a chloro substituent at the 4-position and a pyridin-3-yl ethoxy group at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that many benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical pathways, including those related to metabolism and signal transduction .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
It’s known that the actions of benzoic acid derivatives can lead to a variety of cellular responses, depending on the specific targets and pathways they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-pyridyl ethanol.
Esterification: The 4-chlorobenzoic acid is first esterified with 3-pyridyl ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[2-(pyridin-2-yl)ethoxy]benzoic acid
- 4-Chloro-2-[2-(pyridin-4-yl)ethoxy]benzoic acid
- 4-Bromo-2-[2-(pyridin-3-yl)ethoxy]benzoic acid
Uniqueness
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid is unique due to the specific positioning of the chloro and pyridin-3-yl ethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the chloro group at the 4-position and the pyridin-3-yl ethoxy group at the 2-position provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFDGGWYVIELBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCOC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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